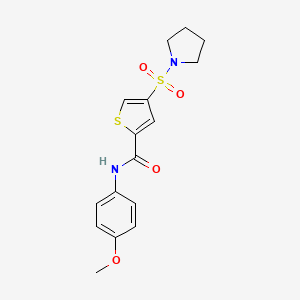

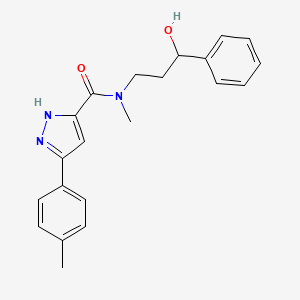

2-(cyclohex-3-en-1-ylcarbonyl)-8-(pyrrolidin-1-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The compound's synthesis involves multiple steps, including the utilization of 1,3-dipolar cycloadditions of stabilized isoquinolinium N-ylides with sulfinyl dipolarophiles for the asymmetric synthesis of pyrrolo[2,1-a]isoquinoline derivatives, showcasing the compound's complexity and the intricate methods required for its formation. Notably, Lewis acid-catalyzed reactions have been utilized for the synthesis of related tetrahydroquinoline derivatives, indicating a versatile approach to the synthesis of such compounds (García Ruano et al., 2011) (Lu & Shi, 2007).

Molecular Structure Analysis

The molecular structure of 2-(cyclohex-3-en-1-ylcarbonyl)-8-(pyrrolidin-1-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline and its derivatives has been extensively studied. For instance, the structure of substituted tetrahydroquinoline-3-carbonitriles was elucidated through X-ray analysis, highlighting the importance of structural analysis in understanding the compound's chemical behavior and properties (Dyachenko et al., 2015).

Chemical Reactions and Properties

Various chemical reactions and properties associated with this compound and its derivatives have been explored. The removal of the pyrrolidine substituent by dehydrogenation of tetrahydroisoquinolines, for example, demonstrates the reactive versatility and the complex chemical behavior of these molecules (Mahboobi et al., 1994).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the compound's applications and behavior under different conditions. Although specific studies on this compound were not found, related research on tetrahydroquinoline derivatives provides insight into the methodologies for analyzing such properties.

Chemical Properties Analysis

The chemical properties, such as reactivity with different reagents, stability under various conditions, and the influence of substituents on its chemical behavior, are essential for its application in synthesis and potential pharmaceutical applications. Studies on the multicomponent synthesis and the reactivity of related compounds offer a glimpse into the complex chemical nature of these molecules (Dyachenko et al., 2019).

Scientific Research Applications

Synthesis and Chemical Applications

A novel process for synthesizing 1-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride, an important intermediate for organic synthesis, achieved an overall yield of 53% from phenethylamine, showing improvements by using a mixture of P2O5/POCl3 as the dehydrating agent (Feng Ta, 2013). This demonstrates the compound's significance in synthesizing complex molecules.

Multicomponent Synthesis

The compound's role in multicomponent reactions was highlighted by the synthesis of substituted 2-(alkylsulfanyl)-4-[furan-2-yl(or thiophen-2-yl)]-5,6,7,8-tetrahydroquinoline-3-carbonitriles, showcasing its versatility in creating structurally diverse molecules (V. D. Dyachenko et al., 2015).

Antimicrobial Applications

The synthesis of a novel class of biquinoline pyridine hybrids via one-pot, three-component reaction, where compounds were screened for antibacterial and antifungal activities, showed some derivatives to be more potent than standard drugs (N. Shah et al., 2012). This highlights the potential for developing new antimicrobial agents based on the tetrahydroisoquinoline structure.

Synthetic Methodologies

Research on the regio- and enantioselective C-H cyclization of pyridines with alkenes using a nickel/N-heterocyclic carbene catalysis revealed a method to access optically active 5,6,7,8-tetrahydroquinolines and tetrahydroisoquinolines (Wu-Bin Zhang et al., 2019). This showcases advanced techniques in synthesizing chiral compounds for pharmaceutical applications.

properties

IUPAC Name |

cyclohex-3-en-1-yl-(8-pyrrolidin-1-ylsulfonyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3S/c23-20(17-7-2-1-3-8-17)21-14-11-16-9-6-10-19(18(16)15-21)26(24,25)22-12-4-5-13-22/h1-2,6,9-10,17H,3-5,7-8,11-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFYSLNZINLVIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=CC3=C2CN(CC3)C(=O)C4CCC=CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2H-chromen-2-one](/img/structure/B5511335.png)

![N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}-1-benzothiophene-5-carboxamide](/img/structure/B5511349.png)

![1-cyclopentyl-N-methyl-5-oxo-N-[2-(1H-pyrazol-1-yl)benzyl]-3-pyrrolidinecarboxamide](/img/structure/B5511352.png)

![5-bromo-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5511373.png)

![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5511381.png)

![ethyl 2-cyano-3-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}acrylate](/img/structure/B5511385.png)

![1-methyl-4-{[(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]carbonyl}-2(1H)-quinolinone](/img/structure/B5511393.png)

![methyl 3-{[(2-tert-butylphenoxy)acetyl]amino}benzoate](/img/structure/B5511421.png)